molecular formula C7H13F3N2 B1613721 1-(3,3,3-Trifluoropropyl)piperazine CAS No. 399580-61-1

1-(3,3,3-Trifluoropropyl)piperazine

Cat. No. B1613721
CAS RN: 399580-61-1
M. Wt: 182.19 g/mol
InChI Key: PYSUBPCPJRBSGH-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)piperazine is a synthetic compound with the molecular formula C7H13F3N2 . It has a molecular weight of 182.19 g/mol .


Molecular Structure Analysis

The molecule has a 2D structure and a 3D conformer . The InChI string is InChI=1S/C7H13F3N2/c8-7(9,10)1-4-12-5-2-11-3-6-12/h11H,1-6H2 . The canonical SMILES representation is C1CN(CCN1)CCC(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 15.3 Ų and a complexity of 129 . It has one hydrogen bond donor and five hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass are both 182.10308291 g/mol .

Scientific Research Applications

Serotonin Receptor Agonist Research

1-(m-Trifluoromethylphenyl)-piperazine, a derivative closely related to 1-(3,3,3-Trifluoropropyl)piperazine, has been studied for its role as a serotonin receptor agonist in rat brain. This compound inhibits the specific binding of tritiated serotonin to membranes from the rat brain and decreases serotonin turnover, indicating its potential for neurological research (Fuller, Snoddy, Mason, & Molloy, 1978).

Antimicrobial Applications

A study on piperazine derivatives, which include compounds like 1-(3,3,3-Trifluoropropyl)piperazine, revealed their antimicrobial activity against bacterial and fungal strains. These derivatives, including N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, showed promising results against A. baumannii, indicating their potential in antimicrobial research (Patil et al., 2021).

Anticancer Research

Piperazine derivatives have been investigated for their anticancer activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and tested against MCF-7 breast cancer cells. Some of these compounds showed promising antiproliferative agents, suggesting the potential of piperazine derivatives in cancer research (Yurttaş et al., 2014).

Insecticide Development

Research into piperazine derivatives, such as 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine, has explored their use as novel insecticides. These compounds have shown potential in inhibiting growth and having larvicidal activities against pests like the armyworm Pseudaletia separata, indicating their application in agricultural sciences (Cai et al., 2010).

Neuropharmacology

1-(m-Chlorophenyl)piperazine, structurally similar to 1-(3,3,3-Trifluoropropyl)piperazine, has been studied for its effects on serotonin receptors in the brain. This compound has been shown to stimulate serotonin receptors and affect neurotransmitter levels in the brain, suggesting its relevance in studies of neurological disorders and brain function (Fuller, Snoddy, Mason, & Owen, 1981).

properties

IUPAC Name

1-(3,3,3-trifluoropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)1-4-12-5-2-11-3-6-12/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSUBPCPJRBSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624293
Record name 1-(3,3,3-Trifluoropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,3-Trifluoropropyl)piperazine

CAS RN

399580-61-1
Record name 1-(3,3,3-Trifluoropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,3,3-trifluoropropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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